The Endogenous Role of Arachidonoyl Serinol: A Technical Guide for Researchers
The Endogenous Role of Arachidonoyl Serinol: A Technical Guide for Researchers
An In-depth Exploration of a Bioactive Lipid Mediator in Cardiovascular and Cellular Signaling
Introduction
Arachidonoyl Serinol (AS), also known as N-arachidonoyl L-serine (ARA-S), is an endogenous N-acyl amide structurally related to the well-characterized endocannabinoid anandamide. First isolated from bovine brain, AS has emerged as a significant bioactive lipid with a distinct pharmacological profile that sets it apart from classical cannabinoids. While exhibiting weak affinity for the canonical cannabinoid receptors CB1 and CB2, AS demonstrates potent physiological effects, particularly in the cardiovascular system, and modulates key intracellular signaling cascades. This technical guide provides a comprehensive overview of the current understanding of the endogenous role of Arachidonoyl Serinol, tailored for researchers, scientists, and drug development professionals. It delves into its biochemical properties, physiological functions, and the underlying molecular mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Biochemical Profile and Quantitative Data
Arachidonoyl Serinol is characterized by an arachidonic acid moiety linked via an amide bond to a serinol backbone. This structure confers greater stability compared to the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. Its interaction with various components of the endocannabinoid system and other cellular targets has been quantitatively assessed, as summarized in the tables below.
Receptor Binding Affinities
Arachidonoyl Serinol displays a notable lack of potent binding to the primary cannabinoid receptors, distinguishing it as an atypical endocannabinoid-like molecule.
| Receptor | Ligand | Ki (nM) | Species/System | Reference |
| CB1 | Arachidonoyl Serinol | > 10,000 | Mouse cerebellar membranes | [2] |
| CB2 | Arachidonoyl Serinol | No displacement up to 30 µM | Rat CB2-transfected HEK293 cells | [2] |
| TRPV1 | Arachidonoyl Serinol | No displacement up to 30 µM | Rat TRPV1-transfected CHO cells | [2] |
Enzyme Inhibition
Arachidonoyl Serinol has been shown to inhibit key enzymes involved in the metabolism of endocannabinoids, albeit with moderate potency.
| Enzyme | Ligand | IC50 (µM) | Substrate | System | Reference |
| Monoacylglycerol Lipase (MAGL) | Arachidonoyl Serinol | ~70 | [3H]2-oleoylglycerol | Rat brain homogenates | [3][4] |
| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl Serinol | ~70 | [3H]anandamide | Rat brain homogenates | [3][4] |
Physiological Concentrations and Effects
The vasodilatory effects of Arachidonoyl Serinol have been quantified in ex vivo models.
| Effect | EC50 | Tissue | Species | Reference |
| Vasodilation | 550 nM | Rat isolated mesenteric arteries | Rat | |
| Vasodilation | ~1,200 nM | Rat abdominal aorta | Rat | |
| Vasorelaxation (intact endothelium) | pEC50: 5.49 | Rat isolated small mesenteric arteries | Rat | [5] |
| Vasorelaxation (denuded endothelium) | pEC50: 5.14 | Rat isolated small mesenteric arteries | Rat | [5] |
Biosynthesis and Degradation Pathways
The precise enzymatic pathways governing the synthesis and breakdown of Arachidonoyl Serinol are still under investigation. However, current evidence suggests potential routes analogous to other N-acyl amino acids.
Biosynthesis
A proposed pathway for the biosynthesis of N-acyl amino acids, including Arachidonoyl Serinol, involves the enzymatic activity of cytochrome c. This mitochondrial protein can catalyze the formation of N-arachidonoyl amino acids from arachidonoyl-CoA and the corresponding amino acid[6]. Another potential route involves the N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) pathway, which is responsible for the synthesis of other N-acylethanolamines like anandamide[7][8][9].
Degradation
The degradation of N-acyl amides is primarily carried out by Fatty Acid Amide Hydrolase (FAAH)[10][11]. Given its structural similarity to anandamide, it is plausible that Arachidonoyl Serinol is hydrolyzed by FAAH into arachidonic acid and serinol. Indeed, studies have shown that inhibition of FAAH leads to an increase in the brain levels of N-arachidonoyl serine[12].
Signaling Pathways
Arachidonoyl Serinol exerts its biological effects through the activation of specific intracellular signaling cascades, most notably involving the orphan G protein-coupled receptor GPR55 and downstream kinases.
GPR55-Mediated Signaling
Evidence suggests that some of the pro-angiogenic and vasodilatory effects of Arachidonoyl Serinol are mediated, at least in part, through the activation of GPR55. This activation leads to the stimulation of downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and Akt (also known as protein kinase B)[13].
Physiological Roles
The primary physiological roles of Arachidonoyl Serinol identified to date are centered on the cardiovascular system and cellular growth processes.
Vasodilation
Arachidonoyl Serinol is a potent vasodilator, inducing relaxation in isolated arteries[2][5]. This effect is, at least in part, endothelium-dependent and appears to be independent of CB1 and CB2 receptors[2]. The vasodilatory mechanism involves the activation of large-conductance Ca2+-activated K+ (BKCa) channels[5].
Angiogenesis
Arachidonoyl Serinol has been identified as a pro-angiogenic factor. It stimulates endothelial cell proliferation, migration, and the formation of capillary-like structures in vitro[13]. These effects are associated with the upregulation of vascular endothelial growth factor C (VEGF-C) and its receptor[13].
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the endogenous role of Arachidonoyl Serinol.
Isolation of Arachidonoyl Serinol from Bovine Brain
Objective: To isolate and identify endogenous Arachidonoyl Serinol from brain tissue.
Protocol:
-
Homogenize fresh bovine brain tissue in a chloroform/methanol/water (1:1:0.5) solution.
-
Centrifuge the homogenate to separate the organic and aqueous layers.
-
Collect the organic layer and evaporate to dryness to obtain a crude lipid extract.
-
Redissolve the extract in methanol, filter, and evaporate to dryness.
-
Further purify the extract using chromatographic techniques (e.g., HPLC).
-
For structural elucidation, derivatize the purified fraction (e.g., silylation or methylation) and analyze by gas chromatography-mass spectrometry (GC-MS)[2].
Vasodilation Assay in Isolated Mesenteric Arteries
Objective: To measure the vasodilatory effect of Arachidonoyl Serinol on isolated resistance arteries.
Protocol:
-
Isolate second-order mesenteric arteries from a rat and clean them of surrounding adipose and connective tissue.
-
Cut arterial segments (approximately 2 mm in length) and mount them on a wire myograph in a chamber filled with physiological salt solution (PSS), maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
After an equilibration period, pre-constrict the arterial rings with a vasoconstrictor such as phenylephrine to induce a stable tone.
-
Once a stable contraction is achieved, add cumulative concentrations of Arachidonoyl Serinol to the bath.
-
Record the changes in isometric tension to generate a concentration-response curve and calculate the EC50 value for vasodilation[14][15][16][17].
Western Blot Analysis of MAPK and Akt Phosphorylation
Objective: To determine the effect of Arachidonoyl Serinol on the phosphorylation of ERK1/2 and Akt in endothelial cells.
Protocol:
-
Culture human umbilical vein endothelial cells (HUVECs) to near confluence.
-
Serum-starve the cells for several hours to reduce basal kinase activity.
-
Treat the cells with various concentrations of Arachidonoyl Serinol for a specified time period (e.g., 15-30 minutes).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and phosphorylated Akt (p-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 and total Akt[15][18][19].
Conclusion and Future Directions
Arachidonoyl Serinol is an intriguing endogenous lipid mediator with a unique pharmacological profile. Its potent vasodilatory and pro-angiogenic effects, coupled with its weak interaction with classical cannabinoid receptors, suggest the existence of novel signaling pathways and therapeutic targets. The partial dependence of its actions on GPR55 opens new avenues for research into the physiological roles of this orphan receptor.
Future research should focus on several key areas:
-
Elucidation of Biosynthetic and Degradative Pathways: A complete understanding of the enzymes responsible for the synthesis and breakdown of Arachidonoyl Serinol is crucial for manipulating its endogenous levels for therapeutic purposes.
-
Identification of a Primary Receptor: While GPR55 appears to mediate some of its effects, the existence of a primary, high-affinity receptor for Arachidonoyl Serinol cannot be ruled out and warrants further investigation.
-
In Vivo Studies: The majority of studies to date have been conducted in vitro or ex vivo. In vivo studies are needed to confirm the physiological relevance of its vasodilatory and pro-angiogenic properties and to explore its potential roles in other physiological and pathological processes.
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Therapeutic Potential: The unique pharmacological profile of Arachidonoyl Serinol makes it an attractive candidate for the development of novel therapeutics for cardiovascular diseases, wound healing, and potentially other conditions where angiogenesis and vasodilation are beneficial.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the burgeoning field of N-acyl amides and the therapeutic potential of modulating their signaling pathways. As research in this area continues to evolve, a deeper understanding of the endogenous role of Arachidonoyl Serinol will undoubtedly emerge, paving the way for new and innovative therapeutic strategies.
References
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- 13. The multiple functions of cytochrome c and their regulation in life and death decisions of the mammalian cell: from respiration to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Frontiers | Omega-3 polyunsaturated fatty acid-induced vasodilation in mouse aorta and mesenteric arteries is not mediated by ATP-sensitive potassium channels [frontiersin.org]
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- 17. scielo.br [scielo.br]
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- 19. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
